![molecular formula C15H28O5 B14221983 1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol CAS No. 504396-54-7](/img/structure/B14221983.png)
1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol is a complex organic compound with the molecular formula C15H28O5. It is characterized by its unique spirocyclic structure, which includes multiple oxygen atoms within the ring system.
Preparation Methods
The synthesis of 1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol typically involves ozonolysis of (alkenyldioxy)cyclododecyl hydroperoxides in trifluoroethanol. This reaction yields a mixture of α-hydroperoxy- and α-hydroxy-substituted spiro-tetraoxacycloalkanes. Subsequent dehydration of the hydroperoxides or oxidation of the hydroxy-compounds results in the formation of the desired spiro-peroxylactones . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxylactones.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxy groups.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives with different functional groups.
Common reagents used in these reactions include trifluoroethanol for ozonolysis and various oxidizing agents for the formation of peroxylactones . The major products formed from these reactions are typically spirocyclic compounds with modified functional groups.
Scientific Research Applications
1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Mechanism of Action
The mechanism of action of 1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol involves its interaction with molecular targets within biological systems. For instance, its antimalarial activity is attributed to its ability to generate reactive oxygen species, which damage the parasite’s cellular components . The compound’s spirocyclic structure allows it to interact with specific enzymes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol can be compared with other spirocyclic compounds, such as:
1,2,6,7-Tetraoxaspiro[7.11]nonadecane-3-one: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
Spiro-peroxylactones: These compounds have similar synthetic routes and chemical properties but may vary in ring size and substituents.
The uniqueness of 1,2,6,7-Tetraoxaspiro[7
Properties
CAS No. |
504396-54-7 |
|---|---|
Molecular Formula |
C15H28O5 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
1,2,6,7-tetraoxaspiro[7.11]nonadecan-5-ol |
InChI |
InChI=1S/C15H28O5/c16-14-10-13-17-19-15(20-18-14)11-8-6-4-2-1-3-5-7-9-12-15/h14,16H,1-13H2 |
InChI Key |
LWNIZAWPKIJACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OOCCC(OO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


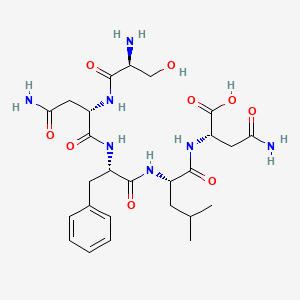
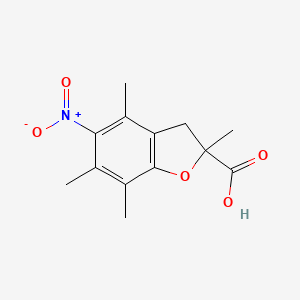
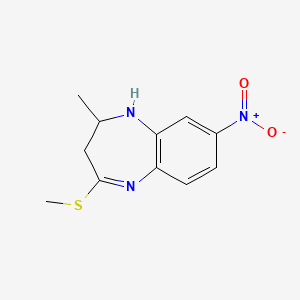
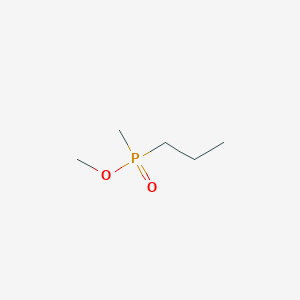
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
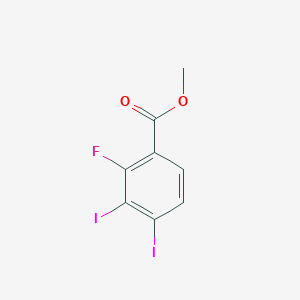
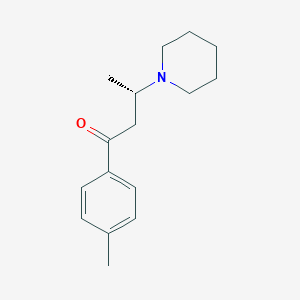
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
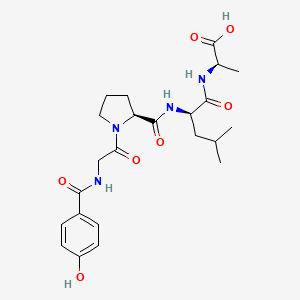

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
